molecular formula C12H14FNO3 B2500309 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene CAS No. 177705-75-8

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene

Cat. No.: B2500309
CAS No.: 177705-75-8
M. Wt: 239.246
InChI Key: PLKGAHIUZYVLPU-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene is an organic compound characterized by a cyclohexyloxy group attached to a benzene ring, which also contains a fluorine atom and a nitro group

Preparation Methods

The synthesis of 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanol, fluorobenzene, and nitrobenzene derivatives.

    Reaction Conditions: The preparation involves nucleophilic substitution reactions where the hydroxyl group of cyclohexanol is replaced by a fluorine atom, followed by nitration to introduce the nitro group.

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-cyclohexyloxy-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKGAHIUZYVLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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